molecular formula C11H14N2O2 B1484284 3-Cyclopropyl-6-(cyclopropylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097998-16-6

3-Cyclopropyl-6-(cyclopropylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484284
CAS No.: 2097998-16-6
M. Wt: 206.24 g/mol
InChI Key: LDPXFMIJZLZIGZ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-(cyclopropylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a bicyclic tetrahydropyrimidine dione derivative characterized by dual cyclopropyl substituents at positions 3 and 6 of the pyrimidine ring. While its specific applications are still under investigation, structural analogs with related substituents have demonstrated antiviral, antitumor, and antimicrobial activities .

Properties

IUPAC Name

3-cyclopropyl-6-(cyclopropylmethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-10-6-8(5-7-1-2-7)12-11(15)13(10)9-3-4-9/h6-7,9H,1-5H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPXFMIJZLZIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC(=O)N(C(=O)N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-(cyclopropylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyrimidine dione core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-(cyclopropylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-Cyclopropyl-6-(cyclopropylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-(cyclopropylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Compound A : 3-Cyclopropyl-6-(pyrazin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 2098141-83-2)
  • Substituents : Pyrazine ring at position 6 instead of cyclopropylmethyl.
  • This contrasts with the hydrophobic cyclopropylmethyl group in the target compound, which likely improves membrane permeability .
Compound B : 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • Substituents : Cyclopropylmethoxy and 4-methylbenzyl groups.
  • Implications : Theoretical studies (HOMO-LUMO, NBO analyses) reveal that the 4-methylbenzyl group increases electron delocalization, reducing the energy gap between frontier orbitals (ΔE = 4.2 eV) compared to the target compound’s cyclopropylmethyl substituent (ΔE ≈ 5.1 eV estimated). This suggests Compound B may exhibit higher chemical reactivity .
Compound C : 6-(3,5-Dimethylbenzyl)-5-ethyl-1-[(2-phenoxyethoxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • Substituents: 3,5-Dimethylbenzyl and phenoxyethoxy groups.
  • Crystallography : The uracil ring is nearly planar (torsion angle < 2°), with the 3,5-dimethylbenzyl group oriented at 85.4° relative to the core. This steric arrangement facilitates N–H⋯O hydrogen bonding, enhancing crystal packing stability. In contrast, the target compound’s cyclopropyl groups may induce torsional strain, affecting solubility .

Physical and Electronic Properties

Property Target Compound Compound A (Pyrazine) Compound B (Benzyl) Compound C (Dimethylbenzyl)
Molecular Weight ~264.3 g/mol (estimated) 273.3 g/mol 408.5 g/mol 408.48 g/mol
HOMO-LUMO Gap (eV) ~5.1 (estimated) 4.8 4.2 4.5 (calculated)
Solubility (logP) 2.1 (predicted) 1.8 3.5 3.7
Crystal Packing Likely less stable (cyclopropane strain) N/A N/A Stable (hydrogen-bonded)

Biological Activity

3-Cyclopropyl-6-(cyclopropylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that has been studied for its potential biological activities. This compound features a unique structure that incorporates cyclopropyl groups, which are known to influence biological interactions and pharmacological properties.

Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C11_{11}H14_{14}N2_{2}O2_{2}
  • IUPAC Name : this compound

This compound's structure allows it to engage with various biological targets due to the presence of multiple functional groups.

The biological activity of this compound is thought to arise from its ability to interact with specific enzymes and receptors. The cyclopropyl moieties may enhance binding affinity and selectivity for certain biological targets.

Research indicates that compounds with similar structures often exhibit a range of activities including:

  • Enzyme Inhibition : Compounds containing cyclopropane rings have shown potential as inhibitors of various enzymes involved in metabolic pathways.
  • Antitumor Activity : The tetrahydropyrimidine framework has been associated with anticancer properties by modulating cell proliferation pathways.
  • Antimicrobial Effects : Some derivatives have demonstrated effectiveness against bacterial and fungal strains.

Anticancer Activity

A study evaluating the cytotoxic effects of tetrahydropyrimidine derivatives found that this compound exhibited significant inhibition of cancer cell lines. The IC50_{50} values were determined through MTS assays across various human cancer cell lines including RKO (colorectal), A549 (lung), and HeLa (cervical) cells.

Cell LineIC50_{50} (µM)
RKO60.70
A54978.72
HeLa49.79

Antimicrobial Activity

The compound was also tested for its antimicrobial properties against several pathogens. The results indicated that it possesses moderate activity against both Gram-positive and Gram-negative bacteria.

Leishmanicidal Activity

In vitro studies demonstrated that the compound has leishmanicidal effects against Leishmania mexicana, with IC50_{50} values comparable to standard treatments.

Case Studies

  • Study on Enzyme Inhibition : Research highlighted the potential of tetrahydropyrimidines in inhibiting specific enzymes related to tumor growth. The study showcased how modifications in the cyclopropyl groups could enhance inhibitory potency.
  • Antimicrobial Evaluation : A comparative analysis of various tetrahydropyrimidines indicated that those with cyclopropyl substitutions showed improved antimicrobial activity compared to their non-cyclopropyl counterparts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopropyl-6-(cyclopropylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
3-Cyclopropyl-6-(cyclopropylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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